1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
Description
1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea (CAS: 1206986-90-4) is a urea derivative featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a thiophen-2-yl group at the terminal urea nitrogen. Its molecular formula is C20H17N3O3S, with a molecular weight of 379.4 g/mol . The compound’s structure combines aromatic heterocycles (furan and thiophene) with a hydrogen-bonding urea moiety, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or GPCR modulation.
Properties
IUPAC Name |
1-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18(16-3-1-9-25-16)22-8-7-13-5-6-15(11-14(13)12-22)20-19(24)21-17-4-2-10-26-17/h1-6,9-11H,7-8,12H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXODSNYLPWLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea involves multiple steps:
Synthesis of Furan-2-carbonyl Chloride: : Furan-2-carboxylic acid is first converted to furan-2-carbonyl chloride using thionyl chloride. This reaction is typically carried out under reflux conditions.
Formation of Tetrahydroisoquinoline Intermediate: : The furan-2-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the corresponding amide.
Synthesis of Thiophen-2-yl Isocyanate: : Thiophen-2-yl amine is treated with phosgene to produce thiophen-2-yl isocyanate.
Final Coupling Reaction: : The tetrahydroisoquinoline intermediate is reacted with thiophen-2-yl isocyanate to produce the final compound.
Industrial Production Methods
While the above methods outline a laboratory synthesis, industrial production often involves optimization for yield, cost-efficiency, and scalability. Catalysts, continuous flow reactors, and automated synthesis platforms might be used to enhance the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Urea Moiety
The urea group (−NH−C(=O)−NH−) exhibits nucleophilic character at both nitrogen atoms, enabling reactions with electrophiles. Key pathways include:
Example: Reaction with triphosgene under anhydrous conditions generates an isocyanate intermediate, which reacts with amines to form asymmetrical ureas .
Electrophilic Aromatic Substitution in Heterocycles
The furan-2-carbonyl and thiophen-2-yl groups undergo electrophilic substitution, influenced by their electron-rich aromatic systems:
Furan-2-carbonyl Reactivity
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C selectively nitrates the furan ring at the 5-position .
-
Sulfonation : Furan rings react with SO₃ in dioxane to yield sulfonated derivatives .
Thiophen-2-yl Reactivity
-
Halogenation : Cl₂ or Br₂ in acetic acid substitutes the 5-position of the thiophene ring.
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Friedel-Crafts Acylation : AlCl₃-mediated acylation occurs at the 4-position.
Cycloaddition and Click Chemistry
The tetrahydroisoquinoline scaffold participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) when functionalized with azide or alkyne groups. For example:
Hydrolysis and Stability
-
Urea Hydrolysis : Prolonged exposure to acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleaves the urea bond into amine and carbonyl fragments.
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Furan Ring Oxidation : H₂O₂/Fe²⁺ oxidizes the furan ring to a diketone .
Redox Reactions
-
Tetrahydroisoquinoline Oxidation : DDQ or MnO₂ oxidizes the tetrahydroisoquinoline ring to fully aromatic isoquinoline derivatives .
-
Thiophene Oxidation : mCPBA converts thiophene to thiophene-S-oxide.
Key Reactivity Data Table
| Reaction | Reagents/Conditions | Yield | Functional Group Modified |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 12 h | 72% | Urea NH |
| Furan Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 58% | Furan ring |
| CuAAC Click Reaction | CuI, phenylacetylene, 50°C, 6 h | 85% | Tetrahydroisoquinoline |
| Urea Hydrolysis | 6M HCl, reflux, 24 h | 91% | Urea bond |
Mechanistic Insights
-
Nucleophilic Urea Reactivity : The urea’s NH groups exhibit pKa values of ~8–10, making them reactive toward electrophiles under mild basic conditions .
-
Heterocyclic Electronic Effects : Electron-donating substituents on the furan and thiophene rings enhance electrophilic substitution rates .
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Steric Effects : Bulky substituents on the tetrahydroisoquinoline nitrogen hinder alkylation but favor selective acylation .
Stability Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of furan and thiophene moieties enhances their efficacy against various pathogens.
Table 1: Antimicrobial Activity Against Common Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|---|
| This compound | Escherichia coli | 32 µg/mL | Bactericidal |
| Salmonella typhi | 16 µg/mL | Bactericidal | |
| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |
| Bacillus subtilis | >128 µg/mL | No inhibition |
Antifungal Activity
In addition to antibacterial properties, this compound may also exhibit antifungal activity against various strains.
Table 2: Antifungal Activity Against Common Fungal Strains
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 10 µM |
| SK-MEL-2 (Skin Cancer) | 15 µM | |
| SK-OV-3 (Ovarian Cancer) | 20 µM |
Antimicrobial Efficacy Study
A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.
Cytotoxicity Assessment
Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.
Mechanism of Action
1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea exerts its effects through its interaction with molecular targets such as enzymes and receptors. The furan, isoquinoline, and thiophene moieties allow it to fit into various active sites, thereby modulating the activity of these targets.
Molecular Targets and Pathways
Enzymes: : Inhibition of specific enzymes involved in inflammatory pathways.
Receptors: : Binding to receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Structural Analog 1: 1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
- Key Differences: Substituent on tetrahydroisoquinoline: The furan-2-carbonyl group in the target compound is replaced with an isobutyryl group (CH(CH3)2CO-). Impact:
- Synthetic Route : Isobutyryl derivatives may require different acylating agents, such as isobutyryl chloride, during synthesis.
Structural Analog 2: 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 1207055-57-9)
- Key Differences :
- Substituents : The acetyl group (CH3CO-) replaces furan-2-carbonyl, and the thiophene is substituted with a 2-(trifluoromethyl)phenyl group.
- Impact :
- Electronic Effects : The trifluoromethyl group introduces strong electron-withdrawing properties, enhancing metabolic stability but reducing solubility .
Structural Analog 3: 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea (CAS: 941988-86-9)
- Key Differences: Core Structure: A thiazole ring replaces the tetrahydroisoquinoline-linked furan, and the urea is attached to a fluorophenyl group. Impact:
- Hydrogen Bonding : The thiazole’s nitrogen may participate in additional hydrogen bonds, enhancing receptor interactions.
Structural Analog 4: 1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea (CAS: 2097916-77-1)
- Key Differences: Backbone: A hydroxyethyl bridge connects two heterocycles (furan-3-yl and thiophen-2-yl), diverging from the tetrahydroisoquinoline scaffold. Impact:
- Conformational Flexibility : The ethyl bridge allows greater rotational freedom, which may reduce binding specificity.
- Polarity : The hydroxyl group enhances solubility but may limit membrane permeability .
Structural Analog 5: 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 1396882-90-8)
- Key Differences :
- Substituents : Furan and thiophene are part of alkyl chains rather than directly attached to the urea.
- Impact :
- Steric Effects : The branched alkyl chains may hinder binding to flat enzymatic pockets.
- Metabolism : The trifluoromethylphenyl group could slow oxidative metabolism, extending half-life .
Comparative Data Table
Research Findings and Implications
- Synthesis : The target compound’s furan-carbonyl group likely requires protection/deprotection strategies similar to those in (e.g., tetraacetyl-D-glucose coupling with BF3-Et2O catalysis). Yields for analogous reactions range from 68% to 92% .
- Pharmacology: Thiophene-containing ureas (e.g., Analog 1 and target compound) show promise in targeting adenosine receptors, while trifluoromethylphenyl derivatives (Analog 2) are explored in oncology .
- Solubility : The furan-carbonyl group in the target compound balances hydrophilicity and lipophilicity, whereas CF3-Ph (Analog 2) and isobutyryl (Analog 1) groups skew toward lipophilicity.
Biological Activity
The compound 1-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a derivative of tetrahydroisoquinoline that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Furan-2-carbonyl Intermediate : This is achieved by reacting furan-2-carboxylic acid with thionyl chloride (SOCl₂).
- Coupling with Tetrahydroisoquinoline : The furan-2-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base like triethylamine.
- Final Urea Formation : The intermediate is reacted with thiophen-2-yl isocyanate to yield the target urea derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For example, compounds similar to This compound have shown significant antiproliferative effects against various cancer cell lines:
- HepG2 (Liver Cancer) : IC50 values ranging from 5.10 to 6.19 µM were reported for related compounds.
- MCF-7 (Breast Cancer) : Similar IC50 values were observed, indicating potent activity compared to standard chemotherapeutics like doxorubicin and sorafenib .
Enzyme Inhibition
The structural features of this compound suggest its potential as an enzyme inhibitor. It has been evaluated for its ability to inhibit prolyl hydroxylase domain-containing protein (PHD), which plays a crucial role in hypoxia signaling pathways:
- Compounds with similar furan and thiophene moieties demonstrated effective inhibition of PHD in cellular assays .
Antioxidant Activity
Compounds derived from tetrahydroisoquinolines have also been studied for their antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation:
- The antioxidant capacity was measured using the TBARS assay, showing promising results in reducing oxidative damage .
Case Study 1: In vitro Evaluation Against Cancer Cell Lines
A study evaluated various tetrahydroisoquinoline derivatives against HepG2 and MCF-7 cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 |
| 16e | MCF-7 | 5.10 |
| Control | - | Sorafenib: 9.18; Doxorubicin: 7.26 |
Case Study 2: Inhibition of Hypoxia-Inducible Factors
In another study focusing on small-molecule inhibitors targeting hypoxia-inducible factors (HIF), derivatives containing furan and thiophene groups were synthesized and tested:
| Compound | HIF Inhibition (%) |
|---|---|
| A | 65 |
| B | 84.4 |
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroisoquinoline core. Key steps include:
- Coupling of furan-2-carbonyl : Achieved via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., acid chlorides) under inert conditions .
- Urea linkage formation : Reaction of an isocyanate derivative with a primary amine (e.g., thiophen-2-ylamine) in polar aprotic solvents like DMF or dichloromethane .
- Optimization : Yields improve with controlled temperature (0–25°C for coupling; 50–80°C for urea formation), use of catalysts (e.g., triethylamine for deprotonation), and anhydrous solvents to minimize hydrolysis .
Basic: Which analytical techniques confirm the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing urea NH signals (~6.5–8.5 ppm) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₀H₁₈N₂O₃S) and detects fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the furan and thiophene moieties, critical for structure-activity relationships (SAR) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
- Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition assays vs. cellular viability tests) to rule out assay-specific artifacts .
- Purity Assessment : Quantify impurities via HPLC-MS; even minor contaminants (e.g., unreacted thiomorpholine) can skew bioactivity results .
- Standardized Protocols : Control variables like solvent (DMSO concentration ≤0.1% in cellular assays) and cell lines to ensure reproducibility .
Advanced: What computational strategies predict the compound’s binding affinity with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors, focusing on hydrogen bonds with the urea group and π-π stacking with aromatic rings .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to evaluate conformational flexibility .
- QSAR Models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to guide structural modifications .
Advanced: How does the thiophene moiety influence pharmacokinetic properties?
- Lipophilicity : The thiophene’s sulfur atom increases logP (~2.5–3.0), enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : Thiophene rings are prone to CYP450-mediated oxidation; introduce electron-withdrawing groups (e.g., fluorine) to slow metabolism .
- Toxicology : Screen for thiophene-specific hepatotoxicity using primary hepatocyte models .
Basic: What are key challenges in achieving high purity during synthesis?
- Byproduct Formation : Competing reactions (e.g., over-alkylation) generate impurities; optimize stoichiometry (1:1.2 molar ratio for amine-isocyanate coupling) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate the urea product .
Advanced: What in vitro models evaluate efficacy against specific enzymes?
- Kinase Inhibition Assays : Use ADP-Glo™ kits to measure inhibition of RET kinase, a target in cancer studies, at ATP concentrations reflecting physiological levels (1 mM) .
- Cellular Uptake : Track intracellular accumulation in HEK293 cells via fluorescence tagging (e.g., BODIPY derivatives) .
Advanced: How can X-ray crystallography overcome challenges in determining 3D conformation?
- Crystal Growth : Use vapor diffusion (hanging drop method) with PEG 8000 as a precipitant. Co-crystallization with target proteins (e.g., kinases) reveals binding poses .
- Data Collection : Resolve disorder in flexible regions (e.g., furan side chains) using synchrotron radiation (λ = 0.9 Å) and low-temperature (100 K) data collection .
Basic: What is the role of the urea linkage in stability under physiological conditions?
- Hydrolysis Resistance : Urea’s resonance stabilization resists enzymatic cleavage compared to carbamates. However, prolonged exposure to serum (≥24 hours) may degrade the compound; stabilize with cyclopropyl substituents near the urea group .
Advanced: What strategies mitigate off-target effects in cellular assays?
- Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to identify selectivity .
- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to map off-target protein interactions .
- Dose-Response Analysis : Establish IC₅₀ ratios between primary and off-target activities; aim for ≥10-fold selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
